
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- is a chemical compound with the molecular formula C12H10Cl2N2 It is a derivative of pyridine, characterized by the presence of chlorine atoms and a methyl group attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- typically involves the reaction of 5-chloro-3-(4-chlorophenyl)-2-pyridinamine with methylating agents. Common methylating agents include methyl iodide or dimethyl sulfate, which react under basic conditions to introduce the methyl group to the nitrogen atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms or reduction of the pyridine ring.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxide derivatives of the original compound.
Reduction: Dechlorinated or reduced pyridine derivatives.
Substitution: Amino or thiol-substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could inhibit an enzyme involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-3-(4-chlorophenyl)pyridin-2-amine
- 3,5-Dichloro-N-(4-chlorophenyl)-2,6-dimethyl-4-pyridinamine
- 3,5-Dichloro-N-(4-methoxyphenyl)-2,6-dimethyl-4-pyridinamine
Uniqueness
2-Pyridinamine, 5-chloro-3-(4-chlorophenyl)-N-methyl- is unique due to its specific substitution pattern and the presence of a methyl group on the nitrogen atom. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
823202-05-7 |
|---|---|
Fórmula molecular |
C12H10Cl2N2 |
Peso molecular |
253.12 g/mol |
Nombre IUPAC |
5-chloro-3-(4-chlorophenyl)-N-methylpyridin-2-amine |
InChI |
InChI=1S/C12H10Cl2N2/c1-15-12-11(6-10(14)7-16-12)8-2-4-9(13)5-3-8/h2-7H,1H3,(H,15,16) |
Clave InChI |
HHSLDIBNUSFZQX-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=N1)Cl)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


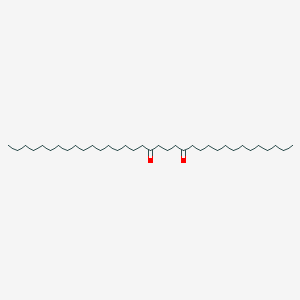

![3-(Prop-2-en-1-yl)-4-[(prop-2-en-1-yl)oxy]thiophen-2(5H)-one](/img/structure/B14211498.png)
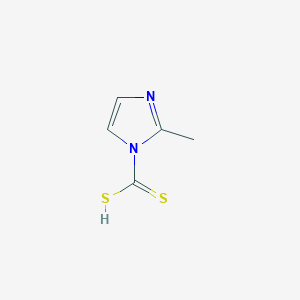
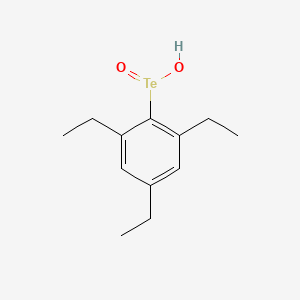
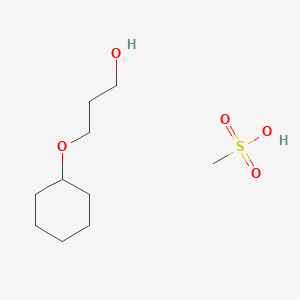
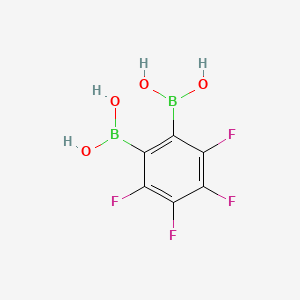
![7-Oxo-7-{2-[(undec-10-enoyl)amino]ethoxy}heptanoate](/img/structure/B14211527.png)
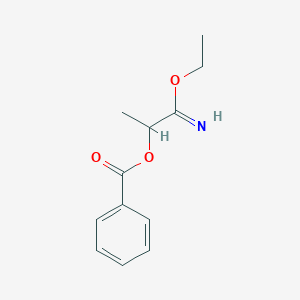
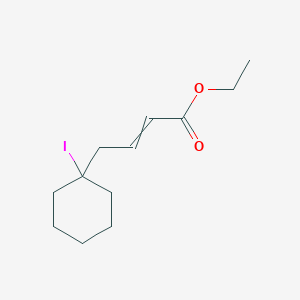
![2-[2-(5-methyl-4-phenyl-1H-imidazol-2-yl)phenyl]-1H-benzimidazole](/img/structure/B14211548.png)
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)
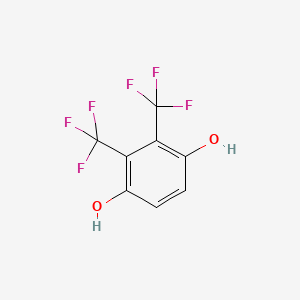
![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
